L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine
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Overview
Description
L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine is a peptide compound composed of five amino acids: tyrosine, isoleucine, threonine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to cell surface receptors and trigger intracellular signaling cascades that influence cell behavior.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-isoleucyl-L-leucine: Another peptide with similar amino acid composition but different sequence.
L-Alanyl-L-glutamine: A dipeptide with glutamine, used in various research applications.
D-Isoleucyl-L-prolyl-L-tyrosyl-D-isoleucyl-L-leucine: A peptide with a different sequence and stereochemistry.
Uniqueness
L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
183997-35-5 |
---|---|
Molecular Formula |
C33H46N6O10 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H46N6O10/c1-4-17(2)27(38-29(44)23(34)15-19-5-9-21(41)10-6-19)31(46)37-25(16-20-7-11-22(42)12-8-20)30(45)39-28(18(3)40)32(47)36-24(33(48)49)13-14-26(35)43/h5-12,17-18,23-25,27-28,40-42H,4,13-16,34H2,1-3H3,(H2,35,43)(H,36,47)(H,37,46)(H,38,44)(H,39,45)(H,48,49)/t17-,18+,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
ILDUKCXHYZXKAV-SIDFPDLGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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